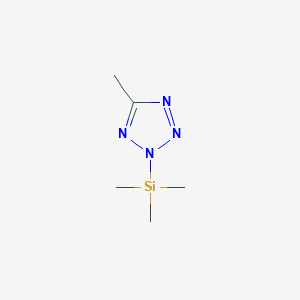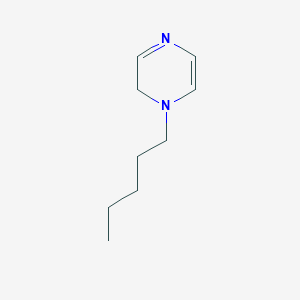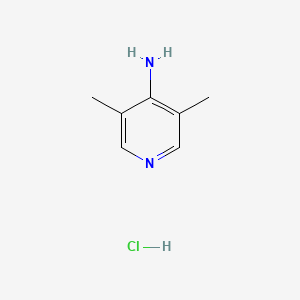![molecular formula C8H10N4 B11919712 (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is a common motif in many bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at the 2-position. One common method involves the cyclization of 2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[4,5-b]pyridine ring system . The methyl group can be introduced via alkylation reactions, and the methanamine group can be added through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the cyclization step and large-scale reductive amination processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient industrial production.
化学反応の分析
Types of Reactions
(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-b]pyridine N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
科学的研究の応用
(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazo[4,5-b]pyridine core can interact with various biological pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the methyl and methanamine groups.
Imidazo[4,5-c]pyridine: A structural isomer with different positioning of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with a different ring fusion pattern.
Uniqueness
(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to the specific substitution pattern on the imidazo[4,5-b]pyridine core. The presence of the methyl group and the methanamine moiety can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(6-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-5-2-6-8(10-4-5)12-7(3-9)11-6/h2,4H,3,9H2,1H3,(H,10,11,12) |
InChIキー |
QYOIAAPNONYFKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N=C1)N=C(N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)









![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)


